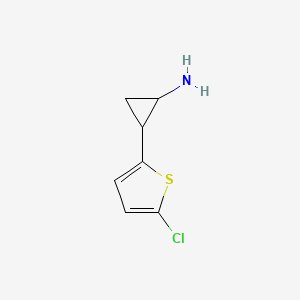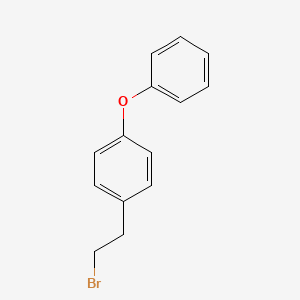![molecular formula C14H18N2O3S B13594319 2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azaspiro[3.3]heptane-5-carbonitrile; 4-methylbenzene-1-sulfonic acid is a compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptane-5-carbonitrile typically involves the construction of the spirocyclic scaffold through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the ring closure of 1,3-bis-electrophiles with 1,1-bis-nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, are crucial for efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-azaspiro[3.3]heptane-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Aplicaciones Científicas De Investigación
2-azaspiro[3.3]heptane-5-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-azaspiro[3.3]heptane-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-azaspiro[3.3]heptane: Similar in structure but lacks the carbonitrile group.
2-oxa-1-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring.
2-azaspiro[3.3]heptane-6-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
2-azaspiro[3.3]heptane-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, allows for specific interactions with biological targets that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C14H18N2O3S |
|---|---|
Peso molecular |
294.37 g/mol |
Nombre IUPAC |
2-azaspiro[3.3]heptane-7-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N2.C7H8O3S/c8-3-6-1-2-7(6)4-9-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h6,9H,1-2,4-5H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
HLLVFGNMJXKQJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(C1C#N)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















